Product packaging for Benzyl 4-chlorophenyl ketone(Cat. No.:CAS No. 1889-71-0)

Benzyl 4-chlorophenyl ketone

Cat. No.: B156412
CAS No.: 1889-71-0
M. Wt: 230.69 g/mol
InChI Key: DXVALSKCLLBZEB-UHFFFAOYSA-N
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Description

Benzyl 4-chlorophenyl ketone (CAS 1889-71-0), also known as 4'-Chloro-2-phenylacetophenone or 4-Chlorodeoxybenzoin, is a high-purity organic compound supplied for advanced research applications . This solid compound, with a molecular formula of C 14 H 11 ClO and a molecular weight of 230.69 g/mol, is characterized by a melting point of 103-107 °C . Its primary research value lies in the study of oxidation kinetics and mechanisms; investigations have detailed its oxidation in solution, which proceeds through the formation of short chains and involves α-ketoperoxyl radicals . This process leads to various non-peroxide products, including 1-(4-chlorophenyl)-2-hydroxy-2-phenyl-1-ethanone, and involves complex pathways such as the heterolytic decomposition of α-hydroperoxide to yield para-chlorobenzoic acid and benzaldehyde . Furthermore, the compound's reactivity is exemplified in oxidation processes with peroxy acids, leading to esters via the Baeyer-Villiger mechanism, making it a subject of interest in synthetic and physical organic chemistry studies . Researchers should note that this product is For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with care, as it may cause skin sensitization and serious eye damage . It is recommended to store the product in a cool, dark place at ambient temperatures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11ClO B156412 Benzyl 4-chlorophenyl ketone CAS No. 1889-71-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVALSKCLLBZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10283680
Record name Benzyl 4-chlorophenyl ketone
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Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1889-71-0
Record name 1-(4-Chlorophenyl)-2-phenylethanone
Source CAS Common Chemistry
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Record name NSC 99455
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Record name 1889-71-0
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Record name 1889-71-0
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Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Benzyl (B1604629) 4-Chlorophenyl Ketone

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a fundamental and widely utilized method for the synthesis of aryl ketones, including Benzyl 4-chlorophenyl ketone. ontosight.aichemguide.co.uk This reaction involves the introduction of an acyl group into an aromatic ring, a process that is typically catalyzed by a Lewis acid. chemguide.co.ukyoutube.com

The core of the Friedel-Crafts acylation for preparing this compound involves the reaction of a benzene (B151609) derivative with an appropriate acyl chloride. ontosight.ai In a general sense, an acyl chloride, which contains a hydrocarbon group attached to a carbon-oxygen double bond, is reacted with an aromatic compound like benzene. chemguide.co.uk For the synthesis of this compound, this would typically involve the reaction of benzene with 4-chlorobenzoyl chloride. The product of such a reaction is a ketone, which can be further modified if necessary. chemguide.co.uk

A specific patented method describes the synthesis of a related compound, α-chloro-4-fluorophenyl benzyl ketone, through the Friedel-Crafts acylation of fluorobenzene (B45895) with α-chlorobenzene acetyl chloride. google.comgoogle.com In this process, α-chlorobenzene acetyl chloride is dissolved in an organic solvent and then added to fluorobenzene at a controlled temperature of -10 to 0 °C. google.comgoogle.com The reaction mixture is then heated to a temperature between 50 and 90 °C to facilitate the acylation. google.comgoogle.com The molar ratio of α-chlorobenzene acetyl chloride to fluorobenzene is specified to be between 1:1.2 and 1:10. google.comgoogle.com

A crucial component of the Friedel-Crafts acylation is the use of a catalyst, most commonly a Lewis acid such as aluminum chloride (AlCl₃). ontosight.aichemguide.co.ukyoutube.com The catalyst activates the acyl chloride, making it a more potent electrophile for the aromatic substitution reaction. youtube.com In the synthesis involving α-chlorobenzene acetyl chloride and fluorobenzene, the molar ratio of the acyl chloride to aluminum chloride is maintained between 1:0.5 and 1:2. google.comgoogle.com While aluminum chloride is highly effective, environmental concerns have prompted research into alternative solid acid catalysts like sulfated zirconia. rsc.orgrsc.org For the acylation of benzene with 4-chlorobenzoyl chloride, sulfated zirconia has been shown to be an effective catalyst, leading to the selective formation of 4-chlorobenzophenone (B192759). rsc.orgrsc.org

Reactant 1Reactant 2CatalystProductReference
Benzene4-Chlorobenzoyl chlorideSulfated Zirconia4-Chlorobenzophenone rsc.orgrsc.org
Fluorobenzeneα-Chlorobenzene Acetyl ChlorideAluminum Chlorideα-Chloro-4-fluorophenyl benzyl ketone google.comgoogle.com
Ethoxybenzene4-Chlorobenzoyl chlorideAluminum Chloride4-Chloro-4'-ethoxybenzophenone oregonstate.edu
Anisole4-Chlorobenzoyl chlorideAluminum Chloride4-Chloro-4'-methoxybenzophenone oregonstate.edu

Indium-Mediated Reactions

An alternative and more recent approach to the synthesis of benzyl ketones involves the use of indium metal as a promoter. researchgate.netsciforum.net This methodology offers the advantage of proceeding under mild and often solvent-free conditions. researchgate.netsciforum.net

Acid ChlorideBenzyltin ReagentPromoterConditionsYieldReference
VariousBenzyltributyltinIndium powderSolvent-free60-85% researchgate.netsciforum.net
VariousBenzyltributyltinIndium powderSolvent-free, Ultrasound60-85% researchgate.netsciforum.net
VariousDibenzyldibutyltinIndium powderSolvent-free- researchgate.netsciforum.net
VariousBenzyltriphenyltinIndium powderSolvent-free45% researchgate.netsciforum.net
Role of Ultrasound Irradiation in Synthesis

Ultrasound irradiation has emerged as a significant tool in organic synthesis, offering advantages such as increased reaction rates and higher yields. In the context of synthesizing ketones, sonication has been shown to enhance various reaction types. While specific studies on the ultrasound-assisted synthesis of this compound are not prevalent, the principles from related reactions, such as the synthesis of diaryl ketones and other benzyl ketones, are applicable. conicet.gov.arconicet.gov.arunit.nonih.govscispace.com

Ultrasound promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with transient high temperatures and pressures, leading to an acceleration of the reaction. For instance, in the synthesis of 1,4-diazabutadienes from diketones and amines, ultrasound irradiation under solvent-free conditions resulted in high yields within a very short reaction time of 2-15 minutes. nih.gov Similarly, the indium-mediated solvent-free reaction of acid chlorides with benzyltins to produce benzyl ketones sees a significant reduction in reaction time from 2-3 hours to 10-20 minutes when conducted under ultrasonic irradiation, without compromising the yield. researchgate.net

In the Stille cross-coupling reaction for synthesizing benzophenones, ultrasound has been demonstrated to improve yields and shorten reaction times compared to conventional heating methods. conicet.gov.arconicet.gov.ar The application of ultrasound can also prevent the formation of by-products, which can be a key advantage. conicet.gov.arconicet.gov.ar The reaction of 4-chlorobenzyl cyanide with potassium superoxide (B77818) in the presence of 18-crown-6 (B118740) to form α-(4-chlorobenzoyl)-4-chlorobenzyl cyanide is also accelerated by ultrasound. nih.gov These examples strongly suggest that employing ultrasound in the synthesis of this compound could lead to a more efficient and effective process.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful means to form carbon-carbon bonds. chemie-brunschwig.ch These reactions are particularly useful for the synthesis of ketones, including this compound.

A well-established method for the synthesis of benzyl ketones involves the palladium-catalyzed coupling of benzyl halides with acid chlorides. google.comgoogle.comgoogle.com This approach offers a direct route to the ketone product. The general reaction involves reacting a benzyl chloride or bromide with an appropriate acid chloride, such as 4-chlorobenzoyl chloride, in the presence of a palladium catalyst.

Various palladium catalysts can be employed, including palladium(II) acetate, palladium(II) chloride, and tetrakis(triphenylphosphine)palladium(0). google.comgoogle.com The reaction is typically carried out in a suitable solvent under an inert atmosphere. google.comgoogle.comgoogle.com While this method is effective, it has been noted that using chlorides of branched aliphatic acids can sometimes result in lower yields. google.comgoogle.com

The carbonylative Sonogashira coupling of benzyl chlorides with terminal acetylenes, another palladium-catalyzed reaction, can also yield 1,4-diaryl-3-butyn-2-ones, which are structurally related to benzyl ketones. rsc.org Furthermore, palladium catalysis is instrumental in the synthesis of various heterocyclic and carbocyclic compounds from benzyl phenyl ketones and o-dibromobenzenes. oup.com

To facilitate the coupling reaction between benzyl chlorides and acid chlorides, zinc powder is often used as a coreagent. google.comgoogle.comgoogle.com The process typically involves a two-step procedure. In the first step, the benzyl chloride is reacted with an excess of zinc powder to form a benzylzinc intermediate. google.comgoogle.comgoogle.com After the excess zinc powder is removed, the benzylzinc derivative is then reacted with the acid chloride in the presence of a palladium catalyst. google.comgoogle.comgoogle.com

This method has been shown to be advantageous as it often requires only a small amount of the palladium catalyst and can produce high yields of the desired ketone. google.com The reaction temperatures for the first stage are generally between 30°C and 200°C, while the second stage is typically conducted between 0°C and 150°C. google.com The use of zinc powder is a key feature that distinguishes this variation of the palladium-catalyzed coupling.

Table 1: Palladium-Catalyzed Synthesis of Benzyl Ketones

Reactant 1Reactant 2CatalystCoreagentProductReference
Benzyl chlorideAcid chloridePalladium catalystZinc powderBenzyl ketone google.comgoogle.comgoogle.com
Benzyl phenyl ketoneso-DibromobenzenesPalladium catalystBaseBenzofuran derivatives oup.com
Benzyl chloridesTerminal alkynesPalladium catalyst-1,4-Diaryl-3-butyn-2-ones rsc.org

Synthesis via Mandelic Acid Derivatives

An alternative synthetic route to compounds structurally similar to this compound starts from mandelic acid and its derivatives. google.comgoogle.com This pathway involves a series of chemical transformations to build the final ketone structure.

The initial step in this synthetic sequence is the esterification of mandelic acid. In a documented synthesis of α-chloro-4-fluorophenyl benzyl ketone, mandelic acid is reacted with an alcohol, such as ethanol (B145695), in the presence of an acid catalyst like hydrogen chloride. google.comgoogle.com This reaction produces the corresponding ethyl mandelate (B1228975).

The reaction conditions typically involve heating the mixture. google.com The quality ratio of mandelic acid to alcohol and the molar ratio of mandelic acid to the acid catalyst are important parameters to control for optimal yield. google.com

Following the esterification, the resulting ethyl mandelate undergoes chlorination. This is a crucial step to introduce the chlorine atom at the α-position. Thionyl chloride is a common reagent used for this transformation. google.comgoogle.com The reaction is typically carried out by heating the ethyl mandelate with thionyl chloride, sometimes in a solvent like toluene (B28343) or dichloromethane. google.com

The product of this reaction is α-chlorophenylacetic acid ethyl ester. This intermediate can then be further processed, for example, through hydrolysis to α-chlorophenylacetic acid, which can then be converted to the corresponding acid chloride. google.com This acid chloride can then undergo a Friedel-Crafts acylation with a suitable aromatic compound, such as chlorobenzene (B131634), to yield the final this compound.

Table 2: Synthesis via Mandelic Acid Derivatives

Starting MaterialReagent(s)Intermediate/ProductReference
Mandelic acidEthanol, Hydrogen chlorideEthyl mandelate google.comgoogle.com
Ethyl mandelateThionyl chlorideα-Chlorophenylacetic acid ethyl ester google.comgoogle.com
α-Chlorophenylacetyl chlorideChlorobenzeneThis compound(Implied from google.com)
Hydrolysis to α-Chlorophenylacetic Acid

The conversion of this compound to α-chlorophenylacetic acid via simple hydrolysis is not a commonly documented or synthetically viable pathway. Ketones are generally stable compounds, and the cleavage of the carbon-carbon bond adjacent to the carbonyl group to form a carboxylic acid typically requires specific and often harsh oxidative conditions, rather than simple hydrolysis. Standard methods for synthesizing α-chlorophenylacetic acid start from precursors like mandelic acid or its derivatives through substitution and hydrolysis steps. orgsyn.org For instance, α-chlorophenylacetic acid can be prepared from mandelic acid by first converting it to its ethyl ester, followed by reaction with thionyl chloride to replace the hydroxyl group with chlorine, and subsequent hydrolysis of the ester. orgsyn.org

Subsequent Conversion to Ketone

The more conventional and industrially relevant synthetic route involves the formation of this compound from α-chlorophenylacetic acid or its derivatives. This process is typically achieved through a Friedel-Crafts acylation reaction.

The general two-step procedure is as follows:

Formation of the Acyl Chloride : α-Chlorophenylacetic acid is first converted to its more reactive acyl chloride derivative, α-chlorophenylacetyl chloride. This is commonly accomplished by reacting the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.comprepchem.com

Friedel-Crafts Acylation : The resulting α-chlorophenylacetyl chloride is then reacted with chlorobenzene in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The electrophilic acyl chloride attacks the electron-rich chlorobenzene ring to form the target ketone, this compound (also known as 4'-Chloro-2-phenylacetophenone). prepchem.comcymitquimica.com

A representative reaction scheme is detailed below:

StepReactantsReagents/ConditionsProduct
1α-Chlorophenylacetic AcidThionyl Chloride (SOCl₂), Refluxα-Chlorophenylacetyl chloride
2α-Chlorophenylacetyl chloride, BenzeneAluminum Chloride (AlCl₃), <50°CThis compound
Data derived from PrepChem. prepchem.com

This methodology allows for the efficient construction of the diaryl ketone framework from readily available precursors.

Derivatization and Further Transformations

This compound serves as a substrate for various chemical transformations, most notably oxidation reactions that modify its core structure to produce other valuable chemical compounds.

Oxidation Reactions and Product Formation

The oxidation of this compound has been studied in detail, revealing complex mechanisms and a variety of potential products. The reaction, particularly in a non-polar solvent like chlorobenzene at elevated temperatures (e.g., 100°C), proceeds through the formation of short radical chains. Current time information in Bangalore, IN.researchgate.net

Key non-peroxide products identified during this oxidation include:

1-(4-chlorophenyl)-2-hydroxy-2-phenyl-1-ethanone

Benzaldehyde (B42025)

para-Chlorobenzoic acid Current time information in Bangalore, IN.researchgate.net

These products are formed through the transformation of hydroperoxide intermediates and the recombination of α-ketoperoxyl radicals. Current time information in Bangalore, IN.

The oxidation process is initiated and propagated through a radical chain mechanism. The key steps involve the formation of α-ketoperoxyl radicals. Current time information in Bangalore, IN. The decomposition of intermediate products, specifically α-hydroperoxy ketone and α-hydroxy-α-hydroperoxy ketone, occurs via homolytic cleavage. This decomposition leads to a self-acceleration of the reaction. Current time information in Bangalore, IN.researchgate.net The process is characterized by degenerate branching, where the decomposition of reaction products generates more radicals, thus propagating the chain. Current time information in Bangalore, IN.

Carboxylic acids are significant products of the oxidation of this compound. The primary mechanism for their formation involves the decomposition of hydroperoxide intermediates. Current time information in Bangalore, IN.

4-chlorobenzoic acid : This acid is formed predominantly through the heterolytic (non-radical) decomposition of an α-hydroperoxide intermediate, which also yields benzaldehyde. Current time information in Bangalore, IN.

Benzoic acid : Benzaldehyde, produced during the initial oxidation, can undergo further radical chain oxidation in the reaction medium to form benzoic acid. Current time information in Bangalore, IN.researchgate.net Similarly, the intermediate 1-(4-chlorophenyl)-2-hydroxy-2-phenyl-1-ethanone can also be oxidized to yield both benzoic and para-chlorobenzoic acids. Current time information in Bangalore, IN.

This compound can undergo a Baeyer-Villiger oxidation to form the corresponding ester, benzyl 4-chlorobenzoate. This reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. The reaction is typically carried out using a peroxyacid as the oxidant. google.comCurrent time information in Bangalore, IN.

Research indicates that para-chlorobenzoic acid, a product of the primary oxidation pathway, can substantially accelerate the Baeyer-Villiger oxidation of the parent ketone with peroxy acids. Current time information in Bangalore, IN. This suggests a complex interplay where a product of one reaction pathway catalyzes another. The Baeyer–Villiger oxidation is a well-established method for converting ketones to esters and is a key transformation in organic synthesis. google.com A patent describing the Baeyer-Villiger oxidation of a structurally similar ketone, 1-fluoro-cyclopropyl 4-chlorophenyl ketone, with m-chloroperbenzoic acid further illustrates the feasibility of this transformation to yield the corresponding ester. google.com

Reduction Reactions and Product Formation

The reduction of the carbonyl group in this compound is a key transformation that leads to the formation of alcohol derivatives.

Conversion to Alcohol Derivatives (e.g., 1-(4-chlorophenyl)-1-phenylethanol)

The reduction of prochiral ketones like this compound into optically pure alcohols is a significant area of research due to the importance of chiral alcohols as building blocks in pharmaceuticals. researchgate.net Biocatalytic methods, employing various plants and microorganisms, have been explored for the stereoselective reduction of these ketones. researchgate.net For instance, the reduction of 4-chloroacetophenone, a related ketone, to 1-(4-chlorophenyl)ethanol (B1581629) has been achieved with high yields using zinc borohydride (B1222165) on charcoal. redalyc.org Similarly, the synthesis of various alcohol substrates is often accomplished through the reduction of the corresponding aldehydes or ketones with sodium borohydride. rsc.org

The resulting alcohol, 1-(4-chlorophenyl)-2-phenylethanol, has been the subject of biotransformation studies using fungi like Colletotrichum gloeosporioides and Botrytis cinerea. researchgate.net These studies have shown that the alcohol can undergo hydroxylation at various positions on the phenyl ring that does not bear the chloro substituent. researchgate.net The antifungal properties of enantiopure alcohol derivatives of benzyl 4'-chlorophenyl ketone have spurred interest in their enantioselective synthesis through both chemical and biocatalytic routes. researchgate.netresearchgate.net

Table 1: Reduction of Related Ketones to Alcohol Derivatives

Ketone Substrate Reducing Agent/Catalyst Product Yield (%) Reference
4-Chloroacetophenone Zn(BH₄)₂/Charcoal 1-(4-chlorophenyl)ethanol 95 redalyc.org
Aldehydes/Ketones (General) Sodium Borohydride Corresponding Alcohols N/A rsc.org
Prochiral Ketones Plant/Microbial Biocatalysts Chiral Alcohols High researchgate.net

Nucleophilic Substitution Reactions

The carbon atom of the carbonyl group in this compound is electrophilic and thus susceptible to attack by nucleophiles. These reactions involve the replacement of a group, often after the carbonyl oxygen is protonated or coordinated to a Lewis acid, making the carbon even more electrophilic. ksu.edu.sa The reactivity in nucleophilic substitution reactions is dependent on the nature of the ketone, the nucleophile, the solvent, and any catalysts used. ksu.edu.saugent.be

While specific examples of nucleophilic substitution directly on the carbonyl carbon of this compound are not detailed in the provided context, the general principles of such reactions are well-established. For instance, the chlorine atom on the phenyl ring can undergo nucleophilic substitution. evitachem.com Additionally, related compounds like 2-bromo-1-(4-chlorophenyl)ethanone readily undergo nucleophilic substitution where the bromine atom is displaced. researchgate.net

Formation of Oximes and Beckmann Rearrangement Products

Ketones, including this compound, react with hydroxylamine (B1172632) to form oximes. byjus.com This reaction is a condensation process where the carbonyl oxygen is replaced by a =N-OH group. byjus.com Oximes exist as stereoisomers (E and Z), which can be crucial for the subsequent Beckmann rearrangement. chemistrysteps.combeilstein-journals.org

The Beckmann rearrangement is a classic organic reaction where an oxime is converted into an amide under acidic conditions. byjus.comorganic-chemistry.org The mechanism involves the protonation of the oxime's hydroxyl group, creating a good leaving group (water). chemistrysteps.commasterorganicchemistry.com This is followed by the migration of the alkyl or aryl group that is in the anti position to the leaving group, leading to the formation of a nitrilium ion. chemistrysteps.comorganic-chemistry.org This intermediate is then attacked by water and, after tautomerization, yields the final amide product. byjus.commasterorganicchemistry.com The regiochemistry of the rearrangement is determined by which group migrates, which is typically the one positioned trans (anti) to the hydroxyl group of the oxime. chemistrysteps.com

Table 2: Key Steps in Beckmann Rearrangement

Step Description
1. Oxime Formation Ketone reacts with hydroxylamine to form an oxime. byjus.com
2. Protonation The hydroxyl group of the oxime is protonated by an acid. masterorganicchemistry.com
3. Rearrangement & Water Elimination The group anti to the hydroxyl migrates, and a water molecule is eliminated, forming a nitrilium ion. chemistrysteps.comorganic-chemistry.org
4. Nucleophilic Attack by Water A water molecule attacks the nitrilium ion. masterorganicchemistry.com
5. Tautomerization The resulting intermediate tautomerizes to form the stable amide. byjus.com

Alpha-Amination of Ketones

The introduction of a nitrogen-containing group at the α-position to the carbonyl group of ketones is a valuable transformation in organic synthesis.

Iron-Catalyzed Oxidative α-Amination

A direct α-amination of ketones, including this compound, has been developed using iron catalysis. nih.gov This oxidative coupling approach allows for the direct reaction of ketones with primary and secondary sulfonamides without the need for pre-functionalization of either substrate. nih.gov The reaction is typically carried out in the presence of an iron(III) salt, such as iron(III) chloride, and an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.orgacs.org

The scope of this reaction is quite broad, tolerating various substituents on both the ketone and the sulfonamide. nih.gov For instance, this compound has been successfully aminated using this methodology. nih.govresearchgate.net Different sulfonamides, including those with electron-rich aryl groups and secondary sulfonamides, have been shown to be effective coupling partners. nih.gov

Table 3: Iron-Catalyzed α-Amination of Benzyl Ketone Derivatives

Ketone Sulfonamide Catalyst/Oxidant Yield (%) Reference
4-Fluorophenyl benzyl ketone p-Toluenesulfonamide FeCl₃/DDQ N/A nih.gov
Deoxybenzoin (B349326) p-Toluenesulfonamide FeCl₃/DDQ 55 nih.gov
4-Chlorophenyl benzyl ketone Various Sulfonamides FeCl₃/DDQ 55-88 (for deoxybenzoin derivatives) nih.gov
Reaction Mechanisms and Intermediate Identification

Mechanistic studies, including linear free energy relationships and competition experiments, have shed light on the pathway of the iron-catalyzed oxidative α-amination. acs.orgnih.govresearchgate.net The reaction is proposed to proceed through the formation of an iron enolate. nih.govresearchgate.net The rate-limiting step is believed to be the electron transfer from this iron enolate to the oxidant (DDQ), which leads to the formation of an α-DDQ adduct. acs.orgnih.govresearchgate.net

This α-DDQ adduct then acts as an electrophile, which is subsequently attacked by the sulfonamide nucleophile. nih.govresearchgate.net This nucleophilic substitution is accelerated by both iron and additional DDQ. nih.govresearchgate.net Importantly, mechanistic studies have ruled out the formation of an α-carbocation intermediate or purely radical pathways. acs.orgnih.govresearchgate.net The identification of a common intermediate through competition experiments supports the idea that the nucleophilic substitution occurs after the rate-determining step. acs.org This mechanistic understanding is crucial for expanding the scope and applicability of this α-amination reaction. digitellinc.comsmith.edusmith.edu

Reactions Involving α-Active Methylene (B1212753) Ketones

The α-methylene group adjacent to the carbonyl function in ketones is notable for its reactivity, enabling these compounds to serve as versatile synthons in a variety of organic transformations. This compound possesses such an active methylene group, positioning it as a potential precursor in reactions that hinge on the functionalization of this α-carbon. One of the significant applications of α-active methylene ketones is in the construction of heterocyclic systems, such as thiazole (B1198619) derivatives.

A facile and efficient one-pot, four-step procedure has been developed for the synthesis of various thiazol-2(3H)-imine derivatives starting from α-active methylene ketones. ekb.eg This methodology is recognized for its operational simplicity, as it does not necessitate complex purification techniques like extraction or chromatography. ekb.eg The reaction sequence typically involves the in situ bromination of the α-active methylene ketone, followed by nucleophilic substitution with a thiocyanate (B1210189) salt, and subsequent cyclocondensation with a primary amine. ekb.eg

The general pathway proceeds as follows:

Bromination: The α-active methylene ketone is treated with a brominating agent, commonly N-bromosuccinimide (NBS), in a suitable solvent like ethanol at room temperature to form an α-bromo ketone intermediate. ekb.egresearchgate.net

Thiocyanation: Potassium thiocyanate (KSCN) is then introduced to the reaction mixture. The thiocyanate ion acts as a nucleophile, displacing the bromide to form an α-thiocyanato ketone intermediate. ekb.eg

Cyclocondensation: Finally, a primary amine is added to the mixture. This initiates a cyclization reaction, leading to the formation of the target thiazol-2(3H)-imine derivative. ekb.eg

This synthetic strategy has been successfully applied to a range of symmetrical and asymmetrical α-active methylene ketones, including acetylacetone (B45752), cyclohexanone, and ethyl acetoacetate, in combination with various primary amines. ekb.eg While this compound is classified as an α-active methylene ketone, specific literature detailing its use in this particular one-pot synthesis of thiazol-2(3H)-imines is not extensively documented in the reviewed sources. However, the versatility of the method suggests its potential applicability to this substrate.

Detailed research findings for the synthesis of thiazol-2(3H)-imine derivatives from various α-active methylene ketones are presented below.

Interactive Data Table: Synthesis of Thiazol-2(3H)-imine Derivatives from Various Ketones

α-Active Methylene KetonePrimary AmineProductYield (%)M.P. (°C)
AcetoneBenzylamine (B48309)4-Methyl-3-(propane-2-ylideneamino)thiazol-2(3H)-imine90%-
AcetylacetoneBenzylamineN-(3-benzyl-4-hydroxy-4-methylthiazolidin-2-ylidene)acetamide95%144-146
Ethyl AcetoacetateBenzylamineEthyl 3-benzyl-2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylate75%103-105
Cyclohexanoneo-Chloroaniline3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-imine50%292-294

Note: The reaction with acetylacetone and benzylamine yielded an unexpected thiazolidine (B150603) derivative instead of the expected dihydrothiazole. ekb.eg

The reaction mechanism for this one-pot synthesis is a well-established pathway in heterocyclic chemistry, closely related to the Hantzsch thiazole synthesis. ijper.org The initial bromination creates a reactive electrophilic center at the α-carbon. The subsequent introduction of the ambidentate thiocyanate nucleophile and the final cyclization with an amine provides a powerful tool for constructing the thiazole core. The structural elucidation of the synthesized compounds is typically confirmed through spectroscopic methods and, in some cases, X-ray crystallography.

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map out the carbon-hydrogen framework of Benzyl (B1604629) 4-chlorophenyl ketone.

Proton NMR (¹H-NMR) Applications

In ¹H-NMR spectroscopy of Benzyl 4-chlorophenyl ketone, the distinct chemical environments of the hydrogen atoms lead to a characteristic spectrum. The benzylic methylene (B1212753) protons (CH₂) are chemically equivalent and not coupled to other protons, thus appearing as a sharp singlet. The protons on the two aromatic rings exhibit more complex splitting patterns due to spin-spin coupling with their neighbors. The monosubstituted phenyl ring and the para-substituted 4-chlorophenyl ring each produce unique multiplets.

Table 1: Illustrative ¹H-NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.95 Doublet 2H Aromatic Protons (ortho to C=O)
~7.45 Doublet 2H Aromatic Protons (meta to C=O)
~7.35-7.20 Multiplet 5H Phenyl Ring Protons

Note: Data are illustrative and based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and instrument.

Carbon-13 NMR (¹³C-NMR) Applications

¹³C-NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon (C=O) is particularly noteworthy, appearing significantly downfield (at a high chemical shift) due to its deshielded nature. The various aromatic carbons can be distinguished based on their substitution and position relative to the electron-withdrawing chloro and carbonyl groups.

Table 2: Illustrative ¹³C-NMR Data for this compound

Chemical Shift (δ) ppm Assignment
~196.5 Carbonyl Carbon (C=O)
~139.5 Quaternary Carbon (C-Cl)
~134.8 Quaternary Carbon (C-CH₂)
~134.0 Quaternary Carbon (ipso-C of Phenyl Ring)
~130.5 Aromatic CH (ortho to C=O)
~129.3 Aromatic CH (Phenyl Ring)
~128.8 Aromatic CH (meta to C=O)
~127.0 Aromatic CH (Phenyl Ring)

Note: Data are illustrative and based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and instrument.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule. sdsu.educam.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. sdsu.edu For this compound, COSY would show cross-peaks connecting the coupled protons within the 4-chlorophenyl ring and within the unsubstituted phenyl ring, confirming their respective spin systems. The benzylic CH₂ singlet would not show any COSY correlations. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. nih.gov An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal and, crucially, would show a clear cross-peak between the benzylic CH₂ proton singlet and its associated carbon signal. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. youtube.com HMBC is instrumental in piecing together the molecular fragments. Key correlations would include:

A cross-peak from the benzylic CH₂ protons to the carbonyl carbon (a three-bond correlation), confirming the ketone's position.

Correlations from the protons on the 4-chlorophenyl ring (ortho to the carbonyl) to the carbonyl carbon.

Correlations from the benzylic CH₂ protons to the quaternary carbon of the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (Molecular Formula: C₁₄H₁₁ClO), high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. epa.govacs.org The mass spectrum also provides structural information through analysis of fragmentation patterns. Upon ionization, the molecule breaks apart into characteristic fragment ions.

Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Structure
230/232 Molecular Ion [M]⁺ [C₁₄H₁₁ClO]⁺
139/141 4-Chlorobenzoyl Cation [C₇H₄ClO]⁺
111/113 4-Chlorophenyl Cation [C₆H₄Cl]⁺

Note: The presence of chlorine results in a characteristic M+2 isotopic pattern with a ~3:1 ratio for fragments containing the chlorine atom.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org The IR spectrum of this compound is dominated by a very strong absorption band characteristic of the carbonyl (C=O) group.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3100-3000 Medium-Weak Aromatic C-H Stretch
~2950-2850 Weak Aliphatic C-H Stretch (Benzylic CH₂)
~1685 Strong Ketone C=O Stretch
~1600, ~1495, ~1450 Medium-Weak Aromatic C=C Ring Stretch
~840 Strong C-H Out-of-Plane Bend (p-disubstituted ring)
~780-700 Strong C-H Out-of-Plane Bend (monosubstituted ring)

Note: The exact position of the C=O stretch can be influenced by conjugation with the aromatic ring. libretexts.org The values are typical for aryl ketones.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. sci-hub.se Compounds with chromophores, such as the carbonyl group and aromatic rings in this compound, absorb light in the UV-Vis range. The spectrum is expected to show absorptions corresponding to π→π* transitions associated with the aromatic systems and a weaker, longer-wavelength absorption corresponding to the n→π* transition of the carbonyl group. masterorganicchemistry.com Studies on structurally similar compounds, such as N-benzyl-4-(4-chlorophenyl)-2-oxobutanamide, have reported absorption bands in the ultraviolet region (e.g., 237 nm). researchgate.net

Table 5: Expected UV-Vis Absorption Maxima (λₘₐₓ) for this compound

λₘₐₓ (nm) Transition Type Associated Chromophore
~250-260 π→π* Benzoyl System

Note: Values are estimates based on the electronic structure and data for related compounds. The solvent can significantly influence the position and intensity of absorption bands.

X-ray Crystallography for Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry, offering insights into bond lengths, bond angles, and intermolecular interactions.

The study of (4-chlorophenyl)(4-hydroxyphenyl)methanone revealed a monoclinic crystal system with the space group P21. researchgate.net The molecule exhibits a twisted conformation, with a significant dihedral angle between the two aromatic rings. researchgate.net This twisting is a common feature in diaryl ketones and is influenced by steric hindrance between the ortho hydrogens on the adjacent rings.

A summary of the crystallographic data for the related compound, (4-chlorophenyl)(4-hydroxyphenyl)methanone, is presented below. researchgate.net

Table 1: Crystallographic Data for (4-chlorophenyl)(4-hydroxyphenyl)methanone researchgate.net
ParameterValue
Chemical FormulaC₁₃H₉ClO₂
Formula Weight232.66
Crystal SystemMonoclinic
Space GroupP21
a (Å)6.5465(9)
b (Å)8.0647(11)
c (Å)10.8476(15)
β (°)105.591(3)
Volume (ų)551.63(13)
Z2

The crystal packing of such compounds is often stabilized by a network of intermolecular interactions, including hydrogen bonds and van der Waals forces. In the case of hydroxyl-substituted benzophenones, O-H···O hydrogen bonds are significant in forming chains and layers within the crystal lattice. researchgate.net For this compound, which lacks a hydroxyl group, one would expect C-H···O interactions and π-π stacking to be the dominant forces in the crystal packing.

Chromatographic Techniques for Purity Analysis (e.g., RP-HPLC)

Chromatographic methods, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), are indispensable for assessing the purity of synthesized compounds like this compound. RP-HPLC separates components of a mixture based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. This technique is highly valued for its sensitivity, reproducibility, and ability to resolve closely related impurities.

In the analysis of benzophenone (B1666685) derivatives, RP-HPLC is a standard method for quality control. While a specific, detailed analytical method for this compound is not extensively documented, a general approach can be outlined based on methods developed for similar compounds. A typical RP-HPLC method for the purity analysis of a ketone like this compound would involve a C18 column as the stationary phase. The mobile phase would likely be a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer.

The selection of the mobile phase composition and gradient is critical for achieving optimal separation of the main compound from any starting materials, by-products, or degradation products. The detection is commonly performed using a UV detector, as the aromatic rings and the carbonyl group in this compound are strong chromophores.

A representative set of RP-HPLC conditions for the purity analysis of a benzophenone derivative is provided in the table below.

Table 2: Representative RP-HPLC Method for Purity Analysis of a Benzophenone Derivative
ParameterCondition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile and water or a suitable buffer
Elution ModeIsocratic or Gradient
Flow Rate1.0 mL/min
Detection WavelengthTypically in the range of 250-280 nm
Injection Volume10-20 µL
Column TemperatureAmbient or controlled (e.g., 30 °C)

The retention time of the compound is a key parameter for its identification under specific chromatographic conditions. The peak area, in turn, is proportional to the concentration of the compound, allowing for quantitative determination of its purity. Method validation according to ICH guidelines is essential to ensure that the analytical procedure is accurate, precise, specific, and robust for its intended purpose.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

DFT is a powerful computational methodology used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties.

Molecular and Electronic Property Determination

No published studies were found that have determined the molecular and electronic properties of Benzyl (B1604629) 4-chlorophenyl ketone using DFT. Such a study would typically involve the calculation of parameters like bond lengths, bond angles, dihedral angles, and electronic properties such as dipole moment and polarizability.

Frontier Molecular Orbital Analysis and Reactivity

The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides insights into chemical stability. Regrettably, no specific FMO analysis for Benzyl 4-chlorophenyl ketone has been reported.

Molecular Electrostatic Potential (MEP) Analysis for Charge Distribution and Reactivity

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. There are no available studies that present an MEP analysis of this compound.

Mulliken Atomic Charge Calculations

Mulliken charge analysis provides a means of estimating the partial atomic charges in a molecule, offering insights into the distribution of electrons. No literature containing Mulliken atomic charge calculations for this compound could be located.

Conformational Preference Studies

The flexibility of the benzyl and phenyl rings suggests the possibility of multiple low-energy conformations for this compound. A conformational analysis using DFT would identify the most stable conformers and the energy barriers between them. This information is currently unavailable in published research.

Time-Dependent DFT for Excitation and De-excitation Dynamics

Time-Dependent DFT (TD-DFT) is the standard method for studying excited-state properties, including absorption spectra and the dynamics of electronic excitation and de-excitation. An investigation using TD-DFT would elucidate the photophysical properties of this compound, but no such study has been published.

Molecular Docking Studies

No specific molecular docking studies investigating the binding interactions of this compound with any biological targets were found in the available research.

Natural Bond Orbital (NBO) Analysis

There are no published studies detailing the Natural Bond Orbital (NBO) analysis of this compound. Such an analysis would provide insights into its Lewis structure, charge distribution, and intramolecular delocalization interactions, but this has not been reported.

Hyperpolarizability Calculations for Optical Properties

No research detailing hyperpolarizability calculations for this compound to determine its nonlinear optical (NLO) properties could be located. These calculations are essential for assessing a molecule's potential in optical applications.

Biological and Pharmacological Research Applications

Antimicrobial Properties

The core structure of benzyl (B1604629) phenyl ketone has been utilized as a scaffold for developing new antimicrobial agents. Derivatives have been synthesized and tested against various fungal and bacterial pathogens.

Studies on Antifungal Activity (e.g., against Botrytis cinerea and Colletotrichum gloeosporioides)

The antifungal potential of chlorophenyl derivatives, including ketones, has been evaluated against significant plant-pathogenic fungi such as Botrytis cinerea and Colletotrichum gloeosporioides. core.ac.uknih.govresearchgate.net These fungi are responsible for diseases like gray mold in grapes and anthracnose in strawberries. core.ac.uk In a study evaluating twenty-two different aromatic derivatives with a chlorine atom, the ketone derivatives were among the compounds tested for their ability to inhibit fungal growth. core.ac.uknih.gov

While the study found that the corresponding secondary alcohols, 1-(4'-chlorophenyl)-2-phenylethanol enantiomers, showed the highest inhibition, the ketone precursors were also part of the investigation. core.ac.uknih.gov For instance, against C. gloeosporioides, cyclopropyl (B3062369) derivative ketone 9 (4'-chlorophenyl cyclopropyl ketone) displayed a high inhibition of 86% at a concentration of 150 µg/mL after five days. core.ac.uk This highlights the relevance of the ketone moiety in the design of new antifungal agents. The diminishing effect of some compounds over time suggests that the fungi may possess detoxification mechanisms. researchgate.net

Table 1: Antifungal Activity of a Chlorophenyl Ketone Derivative
CompoundTarget FungiConcentrationInhibition (%)Reference
4'-chlorophenyl cyclopropyl ketoneColletotrichum gloeosporioides150 µg/mL86 core.ac.uk

This interactive table provides data on the antifungal efficacy of a related ketone derivative.

Evaluation against Bacterial Strains

Derivatives of benzyl phenyl ketone have demonstrated notable antibacterial properties. nih.gov In one study, twelve benzyl phenyl ketone derivatives were investigated for their antibacterial activity. nih.gov The compound 1-(2,4-dihydroxy-3-methylphenyl)-2-(2-chlorophenyl)-ethanone (K208) was identified as a particularly effective agent, achieving nearly 100% growth inhibition of both Escherichia coli (E. coli) and Staphylococcus aureus (S. aureus). nih.gov Other research has explored the antibacterial potential of more complex structures incorporating the benzyl phenyl ketone framework against both Gram-positive and Gram-negative bacteria. derpharmachemica.comderpharmachemica.com For example, a synthesized benzonitrile (B105546) derivative showed excellent activity against Staphylococcus aureus, Bacillus cereus, Escherichia Coli, and Pseudomonas aeruginosa. derpharmachemica.com

Anticancer Potential and Cytotoxicity Evaluation

The investigation into the anticancer properties of compounds related to Benzyl 4-chlorophenyl ketone has included cytotoxicity assays and explorations into their cellular mechanisms of action. evitachem.comnih.govontosight.aimdpi.com

In Vitro Cytotoxicity Assays (e.g., on Daphnia magna crustaceans)

Cytotoxicity is a key indicator of a compound's potential as an anticancer agent and also provides data on its environmental and toxicological profile. The Daphnia magna bioassay is a common, cost-effective, and rapid screening test used to evaluate the acute toxicity of chemical substances. researchgate.netfarmaciajournal.com Several studies have used this crustacean to assess the cytotoxicity of newly synthesized compounds derived from structures related to this compound. researchgate.netfarmaciajournal.commdpi.com

For instance, a series of novel compounds bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety were evaluated for their toxicity using the Daphnia magna assay. mdpi.com The results showed that the synthesized compounds induced moderate to high toxicity, with LC50 values (the concentration lethal to 50% of the test organisms) at 48 hours being significantly higher than predicted by in silico models. mdpi.com Another study on similar derivatives also confirmed their cytotoxic effects on Daphnia magna. farmaciajournal.com The acute toxicity of a related compound, (4-Chlorophenyl) cyclopropylmethanone, O-[(4-nitrophenyl)methyl]oxime, was also tested on Daphnia magna, which was found to be the most sensitive aquatic species with a 48-hour EC50 of 18 µg/L. pic.int

**Table 2: Experimental Cytotoxicity of Related Compounds on *Daphnia magna***
Compound TypeLC50 (48h)Toxicity LevelReference
N-acyl-α-amino acid 3 > 500 µg/mLNon-toxic mdpi.com
1,3-oxazol-5(4H)-one 4 125 µg/mLMedium mdpi.com
N-acyl-α-amino ketone 5a 31.25 µg/mLHigh mdpi.com
N-acyl-α-amino ketone 5b 15.62 µg/mLHigh mdpi.com
1,3-oxazole 6a 62.5 µg/mLMedium mdpi.com
1,3-oxazole 6b 125 µg/mLMedium mdpi.com

This interactive table summarizes the toxicity data for various derivatives as evaluated by the Daphnia magna bioassay.

Mechanism of Action at Cellular Level

Understanding the mechanism of action at the cellular level is crucial for drug development. Research on sophoridinic derivatives, which include a chlorophenyl ketone structure, has provided insights into their anticancer effects. nih.gov Specifically, the derivative 12-N-p-chlorobenzyl sophoridinic-4′,4-chlorophenyl ketone (5a ) was found to have potent antiproliferative activity, with an IC50 value of 4.9 μmol/L against HepG2 cancer cells. nih.gov The primary mechanism of its action was determined to be the arrest of the cell cycle at the G0/G1 phase, which is consistent with the parent compound, sophoridine. nih.gov Notably, this compound exhibited similar potency in both adriamycin-susceptible and adriamycin-resistant MCF-7 breast cancer cells, suggesting it may overcome certain types of drug resistance. nih.gov

Other related compounds have been shown to induce programmed cell death. For example, studies on benzyl 4-chloro-4-oxobutanoate indicate that it can induce apoptosis in cancer cell lines by activating caspase pathways.

Enzyme Inhibition Studies

The benzyl phenyl ketone scaffold has been identified as a promising starting point for the development of various enzyme inhibitors.

Derivatives have been shown to inhibit several classes of enzymes. A study on benzyl phenyl ketone derivatives revealed their potential as inhibitors of 5-lipoxygenase (5-hLOX), an enzyme involved in inflammatory pathways. nih.gov The study identified two compounds, K205 and K206, as potent, selective, and competitive inhibitors of 5-hLOX with IC50 values of 3.5 µM and 2.3 µM, respectively. nih.gov

In another line of research, bis-Schiff bases derived from benzyl phenyl ketone were synthesized and evaluated as urease inhibitors. nih.gov Urease is an enzyme that plays a role in pathologies associated with Helicobacter pylori. Several of these derivatives showed excellent inhibitory activity, with IC50 values close to that of the standard inhibitor, thiourea. nih.gov For example, a derivative with two chlorine substituents on the benzene (B151609) ring (compound 3 ) was the most active, with an IC50 of 22.21 ± 0.42 µM. nih.gov

Furthermore, the alpha-keto group present in these structures is known to be a key feature for inhibiting certain proteases. It is hypothesized that alpha-keto compounds can reversibly inhibit cysteine proteases like calpain by forming a tetrahedral species through the nucleophilic addition of the catalytic thiol to the electrophilic ketone of the inhibitor. researchgate.net Derivatives of related structures have also been investigated as inhibitors of other enzymes, such as alkaline phosphatase and the kinase AKT2/PKBβ. researchgate.netnih.gov

Table 3: Urease Inhibitory Activity of Benzyl Phenyl Ketone Derivatives
CompoundIC50 (µM)Reference
3 (di-chloro substituted)22.21 ± 0.42 nih.gov
4 26.11 ± 0.22 nih.gov
6 (mono-chloro substituted)28.11 ± 0.22 nih.gov
5 34.32 ± 0.65 nih.gov
Thiourea (Standard)21.15 ± 0.32 nih.gov

This interactive table presents the IC50 values for urease inhibition by several bis-Schiff base derivatives of benzyl phenyl ketone.

Tyrosinase Inhibition

Derivatives of this compound are explored as potential tyrosinase inhibitors. Tyrosinase is a key enzyme in the synthesis of melanin, making it a target for therapeutic agents aimed at treating hyperpigmentation disorders. Research into compounds containing a 4-chlorophenyl ring has shown that this moiety can contribute to tyrosinase inhibitory activity. For instance, studies on thiosemicarbazone derivatives have indicated that the presence of a 4-chlorophenyl group can be a determinant of their inhibitory potential against tyrosinase. Similarly, other synthetic compounds incorporating a 4-chlorophenyl group have been evaluated for their ability to inhibit mushroom tyrosinase.

Aromatase Inhibition

Aromatase is a critical enzyme in the biosynthesis of estrogens, and its inhibition is a key strategy in the treatment of hormone-dependent cancers, such as breast cancer. The structural framework of this compound is relevant in the design of non-steroidal aromatase inhibitors. Although direct studies on this compound as an aromatase inhibitor are not prominent, its diaryl ketone structure is a feature in some molecules designed to inhibit this enzyme. For example, derivatives of diarylmethanes, which are structurally related, have been investigated as aromatase inhibitors.

Phospholipase A and Acyltransferase (PLAAT) Inhibition

The phospholipase A and acyltransferase (PLAAT) family of enzymes are implicated in inflammatory processes and represent therapeutic targets. The α-aminocarbonyl moiety, which can be synthesized from benzyl ketones, is present in molecules that have been studied as PLAAT inhibitors. For example, α-ketoamides have been identified as a scaffold for pan-active PLAAT inhibitors. acs.org The synthesis of such compounds can involve benzyl ketone precursors, highlighting the relevance of the this compound structure in the development of potential PLAAT inhibitors.

Structure-Activity Relationship (SAR) Studies

The biological activities of compounds derived from this compound are significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies help in understanding how different parts of the molecule contribute to its biological effects.

Influence of Substituent Effects on Biological Activity

The presence and position of substituents on the phenyl rings of diaryl ketone scaffolds play a crucial role in their biological activity.

Chloro Substituent: The chlorine atom at the para-position of the phenyl ring is a key feature. In many classes of biologically active compounds, the presence of a chloro substituent can enhance activity. researchgate.net This can be attributed to several factors, including increased lipophilicity, which can improve membrane permeability, and the potential for specific interactions with the binding sites of enzymes. researchgate.net For example, in a series of anti-inflammatory compounds, those with a chloro substituent at the para-position showed potent activity. nih.gov Similarly, in some anticancer agents, the presence of a 4-chlorophenyl group was associated with increased potency. researchgate.net

Other Substituents: The effect of other substituents has also been studied. For instance, in a series of N-acyl-α-amino ketones, the nature of the substituent on the phenyl ring influenced their toxicity and antimicrobial activity. The introduction of different groups allows for the fine-tuning of the electronic and steric properties of the molecule, which in turn can modulate its biological activity.

Importance of Specific Functional Groups (e.g., benzyl hydroxyl group)

The functional groups within a molecule are critical determinants of its biological activity.

Ketone Group: The ketone group in this compound is a key reactive site and can be a precursor for other important functional groups. For example, it can be reduced to a hydroxyl group, leading to the formation of chiral alcohols which are important bioactive compounds and precursors. fao.org

Benzyl Hydroxyl Group: The introduction of a hydroxyl group at the benzylic position can be a significant modification. In diaryl hydroxyl dicarboxylic acids, which can be synthesized from precursors containing a ketone group, the hydroxyl group is a key feature of the final structure. acs.org The presence of a hydroxyl group can allow for hydrogen bonding interactions with biological targets, which can be crucial for binding and activity. In some antimicrobial derivatives, the stereochemistry of an O-benzyloxy group on a cyclohexyl ring, a related structural motif, was found to influence the antimicrobial effect. mdpi.com

Applications in Drug Discovery and Development

This compound is a valuable building block in organic synthesis and drug discovery. biosynth.comontosight.ai Its chemical structure makes it a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications.

The compound has been used as an intermediate in the synthesis of various heterocyclic compounds. For example, it is a starting material in the synthesis of pyrazolopyrimidine derivatives, which have been investigated as protein kinase inhibitors. google.comgoogle.com Protein kinases are important targets in cancer therapy, and inhibitors of these enzymes are a major class of anticancer drugs. google.com

Furthermore, this compound can be used in reactions to introduce specific functionalities into a molecule. For instance, it can undergo α-amination reactions to produce α-aminoketones, which are important structural motifs in many biologically active compounds. acs.org The ability to use this ketone as a precursor for a variety of molecular scaffolds underscores its importance in the development of new chemical entities for pharmacological research.

Data Tables

Table 1: Synthetic Applications of this compound

ApplicationProduct ClassPotential Therapeutic Area
Intermediate in the synthesis of pyrazolopyrimidinesPyrazolopyrimidine derivativesProtein kinase inhibition, Antiviral
Starting material for α-amination reactionsα-aminoketonesSynthesis of bioactive compounds
Precursor for chiral alcoholsChiral 1-(4-chlorophenyl)-2-phenylethanolAntifungal agents

Design of Novel Pharmaceutical Agents

The inherent structure of this compound serves as a starting point for the development of new drugs. Its two aromatic rings and ketone group offer multiple sites for chemical modification, allowing for the fine-tuning of its pharmacological properties. This adaptability enables the creation of a diverse library of compounds that can be screened for various biological activities. For instance, the presence of the 4-chlorophenyl group is a common feature in many biologically active compounds, and its combination with the benzyl ketone moiety has been explored for potential therapeutic benefits.

Scaffold for Drug Design

The molecular framework of this compound is considered a "privileged scaffold" in drug discovery. This term refers to a molecular structure that is capable of binding to multiple biological targets with high affinity. The unique three-dimensional arrangement of its aromatic rings and carbonyl group allows it to interact with a variety of enzymes and receptors in the body.

Researchers have utilized this scaffold to design and synthesize new chemical entities with the potential to treat a range of diseases. whiterose.ac.uk The core structure can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties, leading to the identification of promising lead compounds for further development. whiterose.ac.uk The versatility of this scaffold has been demonstrated in the creation of compounds targeting cancer and viral infections. researchgate.netnih.gov

Development of Antiviral, Antitubercular, and Fungicidal Molecules

A significant area of research involving this compound and its derivatives has been in the development of antimicrobial agents.

Antiviral Activity:

Derivatives of this compound have been investigated for their potential to combat various viral infections. The core structure has been incorporated into more complex molecules that have shown activity against a range of viruses. For instance, some pyrazole (B372694) derivatives containing the 4-chlorophenyl group have demonstrated antiviral efficacy. mdpi.com Research has shown that modifications to the basic this compound structure can lead to compounds with inhibitory effects against viruses such as the Mayaro virus. researchgate.net The ketone group, in particular, is thought to contribute to the antiviral efficacy of some related compounds. researchgate.net

Antitubercular Activity:

The fight against tuberculosis, caused by Mycobacterium tuberculosis, has also benefited from research into compounds derived from this compound. Several studies have reported the synthesis of derivatives with significant antitubercular properties. For example, a series of pyrazole derivatives incorporating a 4-chlorophenyl group were synthesized and showed promising activity against the H37Rv strain of M. tuberculosis. nih.gov In another study, certain pyrazoline derivatives containing the 1'-(4-chlorophenyl) moiety exhibited potent antitubercular effects, with some compounds showing minimum inhibitory concentrations (MIC) as low as 1.56 μg/ml. rsc.org Furthermore, dihydropyrimidine (B8664642) derivatives synthesized using a 4-chlorophenyl group have also been identified as promising antitubercular agents. nih.govresearchgate.net

Fungicidal Activity:

The benzyl ketone structure is a known intermediate in the synthesis of compounds with fungicidal properties. google.com Derivatives of this compound have been evaluated for their ability to inhibit the growth of pathogenic fungi. For example, enantiomers of 1-(4'-chlorophenyl)-2-phenylethanol, which can be derived from this compound, have demonstrated significant antifungal activity against phytopathogenic fungi like Botrytis cinerea and Colletotrichum gloeosporioides. researchgate.net The position of the chlorine atom on the phenyl ring has been shown to be important for the antifungal activity of these compounds. researchgate.net Additionally, chloroindanol derivatives, which share structural similarities, have also been shown to possess antifungal properties against Botrytis cinerea. nih.gov

Table of Research Findings on Antimicrobial Activity

Derivative ClassTarget OrganismKey Findings
Pyrazole DerivativesMycobacterium tuberculosisShowed good to excellent antitubercular activity against the H37Rv strain. nih.gov
Pyrazoline DerivativesMycobacterium tuberculosisSome compounds exhibited potent activity with MIC values as low as 1.56 μg/ml. rsc.org
Dihydropyrimidine DerivativesMycobacterium tuberculosisEmerged as promising antitubercular agents against multidrug-resistant strains. nih.govresearchgate.net
1-(4'-chlorophenyl)-2-phenylethanolBotrytis cinerea, Colletotrichum gloeosporioidesEnantiomers exhibited maximum inhibition of fungal growth. researchgate.net
Chloroindanol DerivativesBotrytis cinereaDemonstrated significant antifungal activity. nih.gov

Environmental Considerations and Degradation Studies

Environmental Fate and Transport

The environmental journey of a chemical is dictated by its physical and chemical properties. In the case of Benzyl (B1604629) 4-chlorophenyl ketone, its low water solubility suggests that it is not likely to be highly mobile in aquatic systems. nih.gov Generally, aromatic ketones can exhibit some mobility in water and may volatilize from soil and water surfaces. who.intnih.gov

Due to their lipophilic (fat-loving) nature, chlorinated aromatic ketones have a propensity to accumulate in the fatty tissues of organisms, a process known as bioaccumulation. ontosight.aimdpi.com This can lead to the compound becoming more concentrated at higher levels of the food chain. While the parent compound benzophenone (B1666685) is not expected to significantly bioaccumulate, some of its derivatives show this tendency. canada.canih.gov The presence of the chlorine atom in Benzyl 4-chlorophenyl ketone increases its lipophilicity, suggesting a potential for bioaccumulation in aquatic and terrestrial life. ontosight.aiacs.org

Once in the atmosphere, it is anticipated that the compound will persist to some extent. canada.ca However, in water, soil, and sediment, it is not expected to be persistent. canada.ca

Table 1: Environmental Fate Characteristics of this compound and Related Compounds

PropertyThis compoundGeneral Aromatic KetonesChlorinated Aromatic KetonesSource
Mobility in Water Low (inferred from low solubility)Can be mobileVaries nih.govwho.int
Mobility in Soil Low (inferred from low water solubility)Potential for volatilizationExpected to adsorb to organic matter nih.gov
Persistence in Air Expected to persistVariesVaries canada.ca
Bioaccumulation Potential Potential for bioaccumulationLow to moderateHigh tendency ontosight.aicanada.canih.gov

Degradation Pathways and Products

This compound can be broken down in the environment through several processes, primarily driven by light and oxygen.

Hydrolysis, the reaction with water, is a potential degradation pathway for many chemicals. However, for ketones like this compound, this process is generally slow under typical environmental pH conditions. viu.caorganic-chemistry.orgorganic-chemistry.org The term "ester cleavage" is not directly applicable as the compound is a ketone. However, it is conceivable that through an oxidative process like a Baeyer-Villiger oxidation, an ester intermediate could be formed, which would then be susceptible to hydrolysis. researchgate.net

Exposure to sunlight can be a significant driver of degradation for aromatic ketones. nih.gov Photodegradation of the related compound, 4-chlorobenzophenone (B192759), can proceed through two main pathways: cleavage of the carbon-chlorine bond or cleavage of the carbon-carbon bond connecting the phenyl ring to the carbonyl group. For fenvalerate, a pesticide with a similar structural motif, photodegradation is a known transformation process. rsc.org The major photodegradation product of the fungicide fenarimol (B1672338) has been identified as a chlorobenzophenone derivative, highlighting the susceptibility of this class of compounds to transformation by light. fao.orgfao.org

Oxidation is a key degradation pathway for this compound. Studies on the oxidation of this compound have identified several degradation products. researchgate.net These include:

1-(4-chlorophenyl)-2-hydroxy-2-phenyl-1-ethanone

para-chlorobenzyl

benzaldehyde (B42025)

para-chlorobenzoic acid researchgate.net

The formation of these products occurs through a series of complex radical chain reactions. researchgate.net The initial ketone can be oxidized to an α-hydroperoxy ketone, which then decomposes to form other products. researchgate.net The process can be accelerated by the presence of some of the degradation products, such as para-chlorobenzoic acid. researchgate.net

The term "conjugation" typically refers to metabolic processes within living organisms where compounds or their breakdown products are linked to endogenous molecules to facilitate excretion. While relevant for assessing the fate of the compound within an organism, its direct role in environmental degradation pathways is less defined.

Table 2: Major Oxidation Products of this compound

Product NameChemical FormulaSource
1-(4-chlorophenyl)-2-hydroxy-2-phenyl-1-ethanoneC₁₄H₁₁ClO₂ researchgate.net
p-ChlorobenzylC₇H₆Cl (radical) researchgate.net
BenzaldehydeC₇H₆O researchgate.net
p-Chlorobenzoic acidC₇H₅ClO₂ researchgate.net

Environmental Impact Assessment

The potential environmental impact of this compound is primarily linked to its toxicity to aquatic organisms and the persistence of its degradation products. Ecotoxicity data for the closely related compound, 4-chlorobenzophenone, indicates that it is very toxic to aquatic life with long-lasting effects. lgcstandards.com

Studies on benzophenone and its derivatives have shown that some of these compounds can pose a medium to high risk to aquatic organisms. rsc.org For instance, benzophenone-1 has been identified as a high-risk compound for fish in both wastewater effluents and surface waters. rsc.org

The ecotoxicity of 4-chlorobenzophenone has been evaluated for several aquatic species. The 72-hour EC50 (the concentration causing a 50% effect) for the algae Desmodesmus subspicatus is 0.31 mg/L, and the 48-hour EC50 for the crustacean Daphnia magna is 2.1 mg/L. lgcstandards.com These values indicate a high level of toxicity to these organisms. Given the structural similarity, it is plausible that this compound exhibits a comparable level of toxicity.

Table 3: Ecotoxicity of 4-Chlorobenzophenone

OrganismEndpointConcentration (mg/L)Exposure TimeSource
Desmodesmus subspicatus (Algae)EC500.3172 hours lgcstandards.com
Daphnia magna (Crustacean)EC502.148 hours lgcstandards.com

Q & A

Q. What are the standard synthetic routes for Benzyl 4-chlorophenyl ketone, and how are they optimized for yield and purity?

this compound is commonly synthesized via Friedel-Crafts alkylation, where 4-chlorophenol reacts with benzyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative methods include nucleophilic substitution using pre-functionalized benzyl halides and ketone precursors. Optimization involves controlling reaction temperature (typically 50–80°C), solvent selection (e.g., dichloromethane or toluene), and stoichiometric ratios to minimize side products like polyalkylated derivatives. Post-synthesis purification often employs column chromatography or recrystallization .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms molecular structure by analyzing aromatic proton environments and carbonyl group shifts (δ ~190–210 ppm for ketones).
  • X-ray Crystallography : Determines crystal packing and bond angles, critical for understanding reactivity and polymorphism.
  • Elemental Analysis : Validates purity by matching experimental vs. theoretical C/H/O/Cl ratios.
  • Mass Spectrometry : Provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns for structural validation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

Enantioselective synthesis is enabled by engineered alcohol dehydrogenases (ADHs) with tailored active sites. For example, introducing proline residues into ADHs enhances substrate acceptance and stereocontrol. Thermodynamic stability analysis (via differential scanning calorimetry) and molecular dynamics simulations guide enzyme design, achieving >99% enantiomeric excess (ee) for (S)- or (R)-configured products. Preparative-scale synthesis (e.g., 73% yield) requires pH-controlled bioreactors and in situ product removal to mitigate inhibition .

Q. What methodologies are used to evaluate the bioactivity of this compound derivatives in agrochemical research?

Bioactivity is assessed through standardized bioassays:

  • Insecticidal Activity : Mortality rates against pests (e.g., Aphis craccivora) at 500–1000 mg/L concentrations, with LC₅₀ calculations.
  • Herbicidal Activity : Inhibition of plant growth (e.g., Digitaria sanguinalis) at 100 mg/L, measured via root/shoot biomass reduction.
  • Antifungal Screening : Mycelial growth inhibition against pathogens (e.g., Sphaerotheca fuliginea) using agar dilution methods. Dose-response curves and statistical validation (e.g., ANOVA) ensure reproducibility .

Q. How is the crystal structure of this compound derivatives determined, and what challenges arise?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Challenges include:

  • Crystal Quality : Slow evaporation from polar solvents (e.g., ethanol/water mixtures) improves crystal lattice formation.
  • Data Collection : High-resolution detectors (e.g., CCD-based) capture weak reflections for accurate refinement.
  • Deposition : Structures are deposited in the Cambridge Crystallographic Data Centre (CCDC) for public access (e.g., CCDC No. 2120865). Thermal displacement parameters and hydrogen bonding networks are analyzed using software like OLEX2 .

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

Discrepancies in NMR or mass spectra often stem from:

  • Solvent Effects : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) alter chemical shifts.
  • Tautomerism : Keto-enol equilibria in solution require variable-temperature NMR.
  • Impurities : Cross-validation with High-Performance Liquid Chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) identifies contaminants. Collaborative data-sharing platforms (e.g., CCDC) aid in benchmarking .

Q. What computational approaches predict substrate recognition and binding affinity for this compound in enzyme engineering?

Molecular docking (e.g., AutoDock Vina) models ligand-enzyme interactions, while molecular dynamics (MD) simulations (e.g., GROMACS) assess conformational stability. Key parameters include:

  • Binding Free Energy : Calculated via MM-PBSA to prioritize mutants.
  • Active Site Flexibility : Root-mean-square fluctuation (RMSF) analysis identifies flexible loops influencing substrate entry .

Q. How does environmental persistence of this compound derivatives align with regulatory guidelines?

Environmental impact assessments follow EPA protocols, analyzing:

  • Aquatic Toxicity : EC₅₀ values for Daphnia magna or algae.
  • Biodegradation : OECD 301 tests measure half-life in soil/water.
  • Bioaccumulation : LogP values predict partitioning into lipid tissues. Derivatives with chlorophenyl groups often require mitigation strategies due to persistence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.